

# The Unseen Impact: Trifloxystrobin's Effects on Non-Target Soil Microorganisms

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An In-depth Technical Guide for Researchers and Scientists

**Trifloxystrobin**, a synthetic strobilurin fungicide, is widely employed in modern agriculture to combat a broad spectrum of fungal plant pathogens.[1][2][3] Its mode of action involves the inhibition of mitochondrial respiration in fungi, effectively disrupting energy production and leading to cell death.[2] While highly effective against target pathogens, the application of **trifloxystrobin** introduces a bioactive compound into the soil environment, raising critical questions about its unintended consequences for the vast and diverse communities of non-target soil microorganisms. These microorganisms are fundamental to soil health, driving essential ecosystem processes such as nutrient cycling, organic matter decomposition, and the maintenance of soil structure.

This technical guide provides a comprehensive overview of the current scientific understanding of **trifloxystrobin**'s effects on non-target soil microorganisms. It synthesizes quantitative data, details experimental methodologies, and visualizes key processes to serve as a vital resource for researchers, scientists, and professionals in drug development and environmental science.

# Impact on Soil Microbial Community Structure and Function

**Trifloxystrobin** can induce significant shifts in the structure and function of soil microbial communities. Studies have shown that its application can alter the abundance of key microbial groups and impact crucial biogeochemical cycles.



## **Soil Enzyme Activities**

Soil enzymes are sensitive indicators of soil health, as they mediate the rates of key steps in nutrient cycling. **Trifloxystrobin** has been shown to have variable effects on these enzymes, often depending on the concentration and duration of exposure.

One of the most consistently reported effects is the inhibition of urease activity.[1][2] Urease is critical for the hydrolysis of urea, a common nitrogen fertilizer, into plant-available ammonia. Inhibition of this enzyme can disrupt nitrogen availability in agricultural soils. For instance, one study observed that all tested concentrations of **trifloxystrobin** significantly inhibited urease activity at 35 days of incubation, with the 1 mg/kg treatment showing the strongest inhibition.[2]

The effect on dehydrogenase activity, a general indicator of microbial metabolic activity, appears to be more complex. Some research indicates a promotion of dehydrogenase activity, while other studies on similar strobilurin fungicides like azoxystrobin report inhibition.[1][2][4][5] This suggests that the impact on overall microbial activity may be context-dependent, potentially influenced by soil type and the specific microbial communities present.

The fungicide's influence extends to other enzymes as well. A meta-analysis of fungicide effects revealed significant reductions in the activities of alkaline phosphatase, neutral phosphatase, acid phosphatase, and urease.[6]

Table 1: Quantitative Effects of **Trifloxystrobin** and Other Strobilurins on Soil Enzyme Activities



Fungicide	Concentr ation	Soil Type	Incubatio n Period	Enzyme	Effect	Referenc e
Trifloxystro bin	1 mg/kg	Not Specified	35 days	Urease	Strongest inhibition (approx. 50% of control)	[2]
Trifloxystro bin	Not Specified	Not Specified	Not Specified	Urease	Inhibited	[1][3]
Trifloxystro bin	Not Specified	Not Specified	Not Specified	Dehydroge nase	Promoted	[1][3]
Azoxystrob in	10 mg/kg	Black Soil	Not Specified	Dehydroge nase	Inhibited	[7]
Azoxystrob in	10 mg/kg	Black Soil	Not Specified	Urease	Inhibited	[7]
Azoxystrob	32.92 mg/kg	Sandy Clay	Not Specified	Dehydroge nase, Phosphata se, Urease	Inhibited	[8]
Azoxystrob in	32.92 mg/kg	Sandy Clay	Not Specified	Catalase	Stimulated	[8]
Tebuconaz ole	5, 50, 500 mg/kg	Clay-sandy	90 days	Microbial Activity	Dose- dependent decrease	[9]

# **Biogeochemical Cycling**

**Trifloxystrobin** can significantly disrupt key biogeochemical cycles, particularly the nitrogen and carbon cycles, by affecting the abundance of specific functional genes.

Nitrogen Cycle: Comprehensive analyses have shown that **trifloxystrobin** inhibits both nitrification and denitrification processes in soil.[1][2][3] This is evidenced by the downregulated



expression of crucial genes:

- Nitrification:amoA (ammonia monooxygenase)
- Denitrification:nirK and nirS (nitrite reductase)
- Nitrogen Fixation:nifH (nitrogenase reductase)

The inhibition of these pathways can lead to imbalances in the soil nitrogen pool, potentially affecting plant nutrient availability and increasing the risk of nitrogen loss from the ecosystem.

[3]

Carbon Cycle: The fungicide has also been found to diminish the carbon-sequestration ability of soil microorganisms.[1][2][3] This is linked to the downregulation of the carbon fixation gene cbbL (ribulose-1,5-bisphosphate carboxylase/oxygenase).[1][2]

Table 2: Effects of **Trifloxystrobin** on Microbial Populations and Functional Genes

Parameter	Gene	Effect	Reference
Nitrification	amoA	Downregulated/Inhibit ed	[1][2][3]
Denitrification	nirK, nirS	Downregulated/Inhibit ed	[1][2][3]
Nitrogen Fixation	nifH	Inhibited	[2]
Carbon Fixation	cbbL	Downregulated/Inhibit ed	[1][2][3]
Soil Bacterial Community	-	Changed abundance of genera related to N and C cycles	[1][2][3]

# **Mycorrhizal Fungi**

Arbuscular mycorrhizal (AM) fungi form symbiotic relationships with the roots of most terrestrial plants, playing a vital role in nutrient uptake, particularly phosphorus. Soil application of



systemic fungicides, including **trifloxystrobin**, can negatively impact these beneficial fungi by restricting mycorrhizal colonization and reducing their activity.[10]

# **Experimental Protocols**

To assess the ecotoxicological impact of **trifloxystrobin** on soil microorganisms, standardized laboratory and field protocols are essential. Below are detailed methodologies for key experiments.

# **Soil Incubation Study**

This laboratory-based method is used to evaluate the effects of **trifloxystrobin** on microbial activity and community structure under controlled conditions.

#### Methodology:

- Soil Collection and Preparation: Collect topsoil (e.g., 0-15 cm depth) from a field with no recent history of fungicide application. Sieve the soil (e.g., through a 2 mm mesh) to remove stones and plant debris and homogenize it.
- Fungicide Application: Prepare stock solutions of trifloxystrobin in a suitable solvent (e.g., acetone). Apply the solution to soil subsamples to achieve desired concentrations (e.g., recommended field rate, 10x, and 100x). A control group with only the solvent should be included. Allow the solvent to evaporate completely.
- Incubation: Place the treated soil samples in incubation vessels (e.g., glass jars). Adjust the soil moisture to a specific percentage of water-holding capacity (e.g., 50-60%) and maintain it throughout the experiment.[11] Incubate the samples in the dark at a constant temperature (e.g., 25°C) for a set period (e.g., 30, 60, 90 days).[11] The vessels should be covered with a perforated film to allow for gas exchange.[11]
- Sampling: Collect soil subsamples at different time points (e.g., day 0, 7, 14, 30, 60, 90) for various analyses.

## Soil Enzyme Activity Assays

Dehydrogenase Activity:



- Principle: Measures the rate of reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF) by soil microorganisms.
- Protocol: Incubate a known weight of soil with a TTC solution. After incubation, extract the TPF produced with a solvent like methanol. Measure the absorbance of the extract spectrophotometrically and calculate the amount of TPF formed.

#### **Urease Activity:**

- Principle: Measures the rate of ammonia release from a urea substrate.
- Protocol: Incubate a soil sample with a buffered urea solution. After incubation, extract the ammonium produced and quantify it colorimetrically using the indophenol blue method.

# **Microbial Community and Functional Gene Analysis**

High-Throughput Sequencing:

- Principle: DNA is extracted from soil samples and specific marker genes (16S rRNA for bacteria, ITS for fungi) are amplified via PCR. The amplicons are then sequenced to determine the taxonomic composition and diversity of the microbial community.
- Protocol: Use a commercial soil DNA isolation kit to extract total genomic DNA. Amplify the V3-V4 region of the 16S rRNA gene for bacteria and the ITS1 or ITS2 region for fungi.
   Sequence the PCR products on a high-throughput platform (e.g., Illumina MiSeq). Analyze the sequencing data using bioinformatics pipelines like QIIME2 or Mothur.

#### Quantitative PCR (qPCR):

- Principle: Quantifies the abundance of specific functional genes (amoA, nifH, nirK, etc.) by measuring the amplification of target DNA in real-time.
- Protocol: Use the extracted soil DNA as a template. Design or use validated primers for the target functional genes. Perform qPCR using a SYBR Green or probe-based assay.
   Calculate the gene copy numbers based on a standard curve.

# Trifloxystrobin Residue Analysis



#### QuEChERS Extraction and HPLC-MS/MS Analysis:

Principle: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is
used to extract pesticide residues from soil, followed by sensitive detection and quantification
using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLCMS/MS).[12][13]

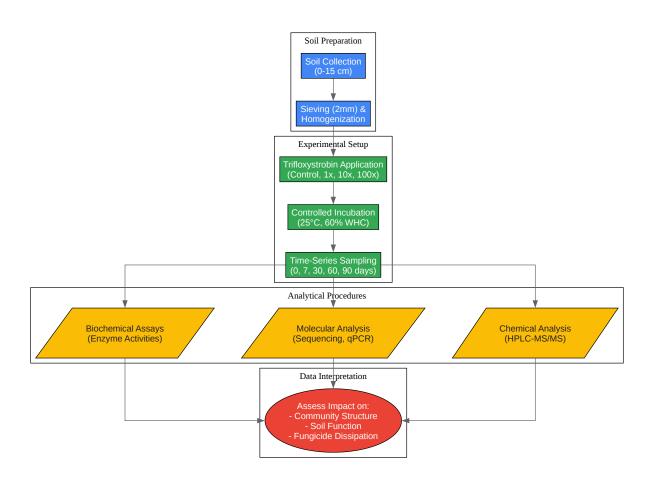
#### Protocol:

- Extraction: Homogenize a soil sample with water and an extraction solvent (e.g., acetonitrile).[12][13]
- Salting Out: Add a salt mixture (e.g., MgSO<sub>4</sub> and NaCl) to partition the pesticides into the organic layer.[14]
- Dispersive SPE Cleanup: Clean up the extract using a sorbent mixture (e.g., PSA, C18) to remove interfering matrix components.
- Analysis: Analyze the final extract using HPLC-MS/MS to identify and quantify
   trifloxystrobin and its main metabolite, trifloxystrobin acid (CGA321113).[12][13]

# **Visualizations: Workflows and Pathways**

To better illustrate the complex interactions and experimental processes, the following diagrams have been generated using the Graphviz DOT language.

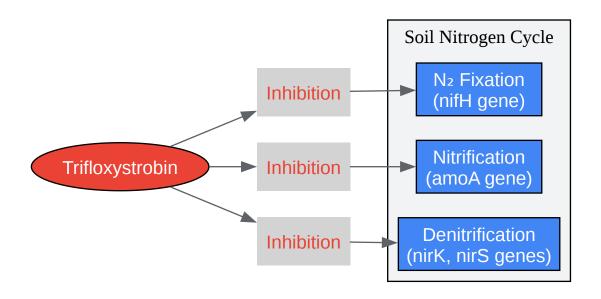




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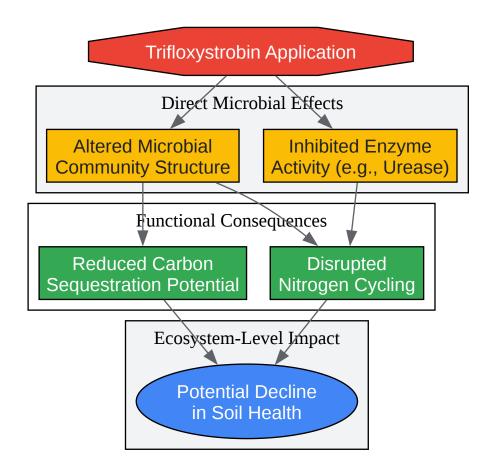
Caption: Experimental workflow for assessing trifloxystrobin's impact.





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Caption: Trifloxystrobin's inhibitory effects on the soil nitrogen cycle.



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Caption: Logical relationships of **trifloxystrobin**'s environmental impact.

### Conclusion

The widespread use of **trifloxystrobin** presents a complex challenge for sustainable agriculture. While essential for disease control, this fungicide is not without ecological consequence. The evidence clearly indicates that **trifloxystrobin** can exert significant, often detrimental, effects on non-target soil microbial communities. These impacts range from altering the community structure and inhibiting key enzymatic activities to disrupting fundamental biogeochemical processes like nitrogen and carbon cycling.[1][2] The dissipation half-life of **trifloxystrobin** in soil is relatively short, ranging from 1.9 to 3.0 days in some studies, but its major metabolite, **trifloxystrobin** acid, can be more persistent and mobile.[12]

It is imperative for researchers and environmental stewards to recognize that the effects can be dose-dependent and vary with soil type and environmental conditions.[9] Future research should focus on long-term field studies to understand the resilience and recovery of microbial communities following **trifloxystrobin** application. Developing and implementing integrated pest management strategies that minimize reliance on chemical fungicides will be crucial in mitigating the unseen impacts on the soil microbiome and preserving the long-term health and functionality of our agricultural ecosystems.

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